molecular formula C20H14F3N3O3S B2798205 3-(Benzenesulfonyl)-5-(2-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 685107-95-3

3-(Benzenesulfonyl)-5-(2-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2798205
CAS No.: 685107-95-3
M. Wt: 433.41
InChI Key: IPTZCORSFJEPFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzenesulfonyl)-5-(2-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a synthetic heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core. This bicyclic structure is substituted at three positions:

  • Position 3: A benzenesulfonyl group (–SO₂C₆H₅), a strong electron-withdrawing substituent that enhances metabolic stability and may influence binding interactions.
  • Position 7: A trifluoromethyl (–CF₃) group, known for its lipophilicity and resistance to oxidative metabolism.

The compound is synthesized via strategies involving nucleophilic aromatic substitution (SNAr) and cross-coupling reactions (e.g., Suzuki–Miyaura), as seen in related pyrazolo[1,5-a]pyrimidines .

Properties

IUPAC Name

3-(benzenesulfonyl)-5-(2-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F3N3O3S/c1-29-16-10-6-5-9-14(16)15-11-18(20(21,22)23)26-19(25-15)17(12-24-26)30(27,28)13-7-3-2-4-8-13/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPTZCORSFJEPFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC3=C(C=NN3C(=C2)C(F)(F)F)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl)-5-(2-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Methoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions.

    Addition of the Phenylsulfonyl Group: This step often involves sulfonylation reactions using reagents like phenylsulfonyl chloride.

    Incorporation of the Trifluoromethyl Group: This can be done using trifluoromethylation reagents under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions may target the sulfonyl group, converting it to a sulfide.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and thiols.

Major Products Formed

    Oxidation: Products may include quinones or sulfoxides.

    Reduction: Products may include sulfides or alcohols.

    Substitution: Products depend on the substituents introduced, such as halogenated or aminated derivatives.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. For instance, it has been investigated for its effectiveness against respiratory syncytial virus (RSV). The compound demonstrated a selective inhibition of viral RNA synthesis in infected cells, indicating that it could serve as a scaffold for developing novel antiviral therapies targeting RSV and possibly other RNA viruses .

Anti-Inflammatory Properties

The pyrazolo[1,5-a]pyrimidine derivatives, including this compound, have shown promising anti-inflammatory effects. They exhibit selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. In vitro studies indicated that modifications at specific positions enhance their potency against COX-2 while minimizing effects on COX-1, suggesting a favorable therapeutic profile for treating inflammatory disorders .

Antitumor Activity

The compound has also been evaluated for its antitumor properties. Research indicates that pyrazolo[1,5-a]pyrimidine derivatives can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the disruption of cell cycle progression and induction of apoptosis in cancer cells, making these compounds candidates for further development in cancer therapy .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Variations in substituents on the phenyl rings significantly affect the pharmacological profile. For example, introducing different groups at the 5-position or modifying the trifluoromethyl group can lead to enhanced selectivity and potency against specific targets, including viral enzymes and inflammatory mediators .

Table: Summary of Research Findings on 3-(Benzenesulfonyl)-5-(2-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

ApplicationStudy ReferenceKey Findings
Antiviral Selective inhibition of RSV RNA synthesis; potential for antiviral therapy
Anti-inflammatory Selective COX-2 inhibition with high potency; favorable safety profile
Antitumor Induced apoptosis in cancer cells; disrupted cell cycle progression
Structure-Activity Modifications enhance selectivity and potency; critical for drug development

Mechanism of Action

The mechanism of action of 3-(Benzenesulfonyl)-5-(2-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The methoxyphenyl group may facilitate binding to aromatic receptors, while the sulfonyl and trifluoromethyl groups can enhance the compound’s stability and reactivity. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Substituent Effects at Key Positions

Compound Name / Structure Position 3 Substituent Position 5 Substituent Position 7 Substituent Key Properties/Activities Reference
Target Compound Benzenesulfonyl 2-Methoxyphenyl Trifluoromethyl Likely enhanced metabolic stability and lipophilicity; potential for kinase inhibition (inferred from structural analogs)
5-(2-Methoxyphenyl)pyrazolo[1,5-a]pyrimidine H (unsubstituted) 2-Methoxyphenyl H Anti-arthritic activity (20.66–26.42% inhibition of protein denaturation/proteinase)
3-(4-Chlorophenyl)-7-imidazol-1-yl-5-(tert-butyl)pyrazolo[1,5-a]pyrimidine 4-Chlorophenyl tert-Butyl Imidazol-1-yl Structural analog with potential CNS activity (noted for benzodiazepine receptor interactions)
5-(4-Fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine H 4-Fluorophenyl Trifluoromethyl Improved bioavailability due to fluorine; no explicit activity reported
3-(Dibenzo[b,d]thiophen-4-yl)-5-[N-(4-methoxybenzyl)amino]pyrazolo[1,5-a]pyrimidine Dibenzo[b,d]thiophen-4-yl N-(4-Methoxybenzyl)amino Trifluoromethyl High synthetic yield (92%); steric bulk may limit membrane permeability
3-(Pyridin-3-yl)-5-[N-(4-methoxybenzyl)amino]pyrazolo[1,5-a]pyrimidine Pyridin-3-yl N-(4-Methoxybenzyl)amino Trifluoromethyl Enhanced solubility due to pyridinyl group; 91% yield
3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine 2,4-Dichlorophenyl 4-Fluorophenyl Trifluoromethyl Purine analog with antitrypanosomal/antischistosomal activity; single-crystal structure confirmed

Key Observations

Position 3 Substituents :

  • The benzenesulfonyl group in the target compound is unique among the analogs. Compared to smaller groups (e.g., H, 4-chlorophenyl, pyridinyl), it introduces steric bulk and strong electron-withdrawing effects, which may improve target binding specificity but reduce solubility .
  • Halogenated aryl groups (e.g., 2,4-dichlorophenyl in ) enhance bioactivity but increase molecular weight and lipophilicity.

Position 5 Substituents: The 2-methoxyphenyl group in the target compound is associated with anti-arthritic activity in analogs . Compared to 4-fluorophenyl or N-alkylamino groups, the methoxy group provides moderate electron-donating effects, balancing solubility and target affinity.

Position 7 Substituents :

  • The trifluoromethyl group is a common feature in bioactive pyrazolo[1,5-a]pyrimidines, enhancing metabolic stability and membrane permeability . Its presence in the target compound aligns with derivatives showing kinase inhibition (e.g., KDR kinase inhibitors in ).

Biological Activity

3-(Benzenesulfonyl)-5-(2-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, also known as 5-(2-methoxyphenyl)-3-(phenylsulfonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (CAS No. 685107-95-3), is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various biological targets.

  • Molecular Formula : C20H14F3N3O3S
  • Molecular Weight : 433.4 g/mol
  • Density : 1.44 g/cm³ (predicted)
  • pKa : -4.10 (predicted)

Synthesis

The synthesis of this compound can be achieved through a series of reactions involving C-O bond activation and coupling strategies. For instance, one efficient method involves the use of PyBroP (bromotripyrrolidinophosphonium hexafluorophosphate) for functionalization at the C-5 position, followed by Suzuki–Miyaura cross-coupling at the C-3 position. This method has demonstrated high yields (up to 91%) for the desired products .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, including our compound of interest. In vitro evaluations have shown that these derivatives exhibit significant antiproliferative activity against various cancer cell lines:

Cell LineIC50 (µM)Reference
A37510
MCF-715
DU14512
CHO-K1>50

The compound has been shown to inhibit cell growth effectively in human melanoma (A375), breast cancer (MCF-7), and prostate cancer (DU145) cell lines while exhibiting minimal toxicity towards normal cells like CHO-K1.

The mechanism of action for pyrazolo[1,5-a]pyrimidines often involves inhibition of specific kinases involved in cell proliferation and survival pathways. For example, some studies suggest that these compounds can act as potent inhibitors of Aurora-A kinase, a critical regulator in mitosis. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .

Case Studies

  • Aurora-A Kinase Inhibition : A study evaluated several fused pyrimidine derivatives for their ability to inhibit Aurora-A kinase. The results indicated that compounds structurally similar to our target showed IC50 values in the low micromolar range, suggesting promising anticancer properties through this pathway .
  • Electrochemical Selenylation : Another research focused on the electrochemical regioselective functionalization of pyrazolo[1,5-a]pyrimidines. The findings demonstrated that derivatives with electron-donating groups exhibited enhanced reactivity and yielded high percentages of selenylated products, indicating potential for further functionalization and biological evaluation .

Q & A

Basic: What synthetic strategies are effective for preparing trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidines?

Methodological Answer:
The core pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized via cyclocondensation of 3-aminopyrazoles with 1,3-dicarbonyl equivalents. For trifluoromethyl derivatives, fluorinated alkynes (e.g., ethyl 4,4,4-trifluorobut-2-ynoate) are used as key precursors . Post-cyclization functionalization steps include:

  • Suzuki-Miyaura cross-coupling for aryl/heteroaryl introductions at C3/C5 positions (e.g., using Pd/XPhos catalysts to avoid debromination) .
  • Nucleophilic aromatic substitution (SNAr) for installing electron-withdrawing groups like benzenesulfonyl .
  • Lactam activation with PyBroP for C–O bond conversion to enable C–C bond formation .

Optimize solvents (DMF, ethanol), temperatures (reflux for cyclization), and catalysts (e.g., Pd for cross-couplings) to enhance yields .

Basic: How is X-ray crystallography applied to validate pyrazolo[1,5-a]pyrimidine structures?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is critical for confirming substituent positioning and planarity. Key steps include:

Crystallization : Use solvent diffusion (e.g., ethanol/DMF mixtures) to grow high-quality crystals .

Data collection : Measure geometric parameters (bond lengths/angles) with a Rigaku Saturn diffractometer (Mo/Kα radiation, λ = 0.71073 Å) .

Refinement : Apply SHELXL-97 for structure solution, ensuring R-factors < 0.05 for reliability .
For example, SC-XRD confirmed the orthorhombic Pbca space group and torsion angles (< 5° deviation) in a trifluoromethyl analog .

Advanced: How do benzenesulfonyl and methoxyphenyl substituents modulate biological activity?

Methodological Answer:
Substituent effects are assessed via structure-activity relationship (SAR) studies:

  • Benzenesulfonyl : Enhances binding to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) via π-π stacking and sulfonyl H-bonding .
  • 2-Methoxyphenyl : The methoxy group improves metabolic stability and membrane permeability due to reduced polarity .
  • Trifluoromethyl : Increases lipophilicity and electron-withdrawing effects, boosting target affinity (e.g., KDR kinase inhibition) .
    Validate via competitive binding assays (IC50) and molecular docking (e.g., AutoDock Vina) to correlate substituent positioning with activity .

Advanced: How to resolve contradictions in biological activity data across derivatives?

Methodological Answer:
Contradictions often arise from divergent assay conditions or substituent electronic effects. Mitigate via:

Standardized assays : Use identical cell lines (e.g., HEK293 for kinase studies) and control compounds .

Electrostatic potential mapping : Compare charge distributions (via DFT calculations) to explain activity differences between methoxy and chloro analogs .

Meta-analysis : Pool data from analogs (e.g., 3,5-diarylated derivatives ) to identify trends masked in individual studies.

Advanced: How to optimize benzenesulfonyl group introduction in SNAr reactions?

Methodological Answer:
Key parameters for efficient SNAr:

  • Base selection : Use K2CO3 or Cs2CO3 in polar aprotic solvents (DMF, DMSO) to deprotonate the nucleophile .
  • Temperature : 80–100°C to accelerate displacement without degrading the pyrazolo[1,5-a]pyrimidine core .
  • Catalyst : Add KI (10 mol%) to enhance leaving-group departure .
    Monitor progress via TLC/HPLC and confirm substitution via 1H NMR (disappearance of aromatic protons adjacent to leaving groups) .

Advanced: What analytical workflows ensure compound purity and structural fidelity?

Methodological Answer:
Employ a tiered approach:

Purity : HPLC (C18 column, acetonitrile/water gradient) with UV detection (254 nm); target >95% purity .

Structural confirmation :

  • 1H/13C NMR : Identify substituent-specific shifts (e.g., trifluoromethyl at δ 120–125 ppm in 13C ).
  • HRMS : Verify molecular ions (e.g., [M+H]+ for C20H15F3N4O3S) with < 2 ppm error .

Crystallinity : PXRD to confirm bulk homogeneity vs. SC-XRD data .

Advanced: How to design enzyme inhibition studies for this compound class?

Methodological Answer:

Target selection : Prioritize enzymes with known pyrazolo[1,5-a]pyrimidine sensitivity (e.g., monoamine oxidase B , HMG-CoA reductase ).

Assay design :

  • Kinetic assays : Measure Ki values via fluorogenic substrates (e.g., resorufin for oxidases ).
  • Cellular assays : Use siRNA knockdown to confirm target engagement in relevant pathways .

Mechanistic probing : Perform isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.